Methyl 4-amino-2-sulfamoylbenzoate
Overview
Description
Methyl 4-amino-2-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
The sulfonamide group, integral to Methyl 4-amino-2-sulfamoylbenzoate, plays a crucial role in medicinal chemistry. It is a key component in sulfonamide antibacterials, acting as an isostere for the carboxylic acid group in natural substrates like 4-aminobenzoic acid. This group's ability to mimic natural biochemical structures makes it essential for the activity of certain antibacterial drugs. These drugs inhibit tetrahydropteroic acid synthetase, critical for bacterial growth and survival. However, the presence of the 4-amino group, linked to hypersensitivity reactions, has led to some controversy regarding the safety of sulfonamide-containing drugs. Despite these concerns, the sulfonamide group remains a valuable tool in drug design due to its structural versatility and effectiveness in mimicking biochemical interactions (Kalgutkar, Jones, & Sawant, 2010); (Smith & Jones, 2008).
Environmental Science Applications
In environmental science, the biodegradation of sulfonamide antibiotics, including derivatives of this compound, is of significant interest due to their persistence in the environment and potential to promote antibiotic resistance. Studies have identified unique microbial strategies for the degradation of these compounds, such as ipso-hydroxylation followed by fragmentation, which leads to the breakdown of the sulfonamide structure and the release of less harmful by-products. This process is crucial for mitigating the environmental impact of sulfonamide antibiotics and reducing the risk of antibiotic resistance spread (Ricken et al., 2013).
Materials Science Applications
In materials science, the structural properties of sulfonamide compounds, including those similar to this compound, are explored for their potential applications in creating new materials. For example, the crystal structure of related sulfonamide salts has been studied for their hydrogen bonding patterns and molecular arrangements, which could inform the design of materials with specific properties such as increased stability, reactivity, or specificity for certain applications (Rafique et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-2-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCAGURECWZRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450512 | |
Record name | Methyl 4-amino-2-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2297-06-5 | |
Record name | Methyl 4-amino-2-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate?
A1: Studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate, a derivative of Methyl 4-amino-2-sulfamoylbenzoate, provides valuable insights into the three-dimensional arrangement of its atoms and the nature of its chemical bonds [, ]. This information is crucial for understanding the compound's physical and chemical properties, which can be relevant for further research and potential applications, even though these applications are not explicitly discussed in the provided research.
Q2: What were the key findings related to the structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate in the study?
A2: The X-ray crystallography analysis revealed several important structural features of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate [, ]:
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